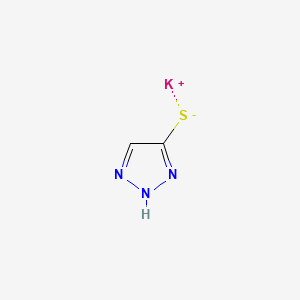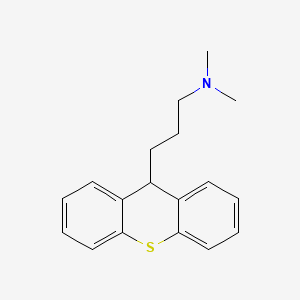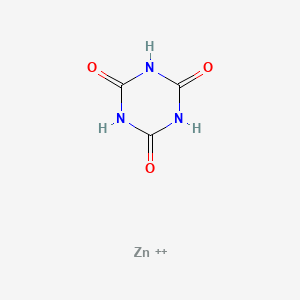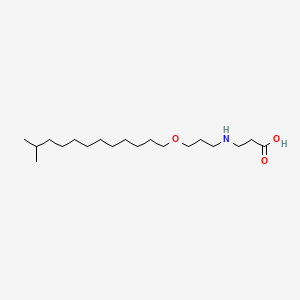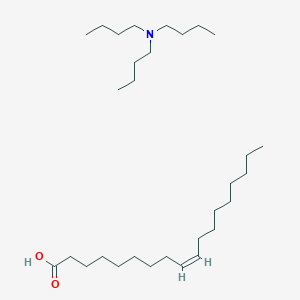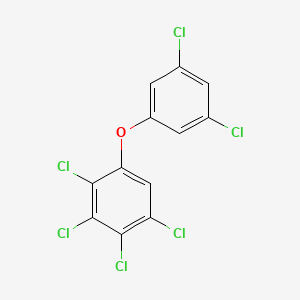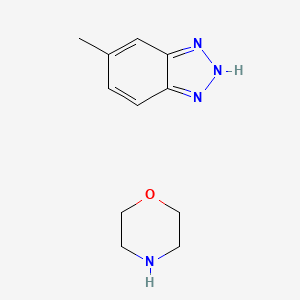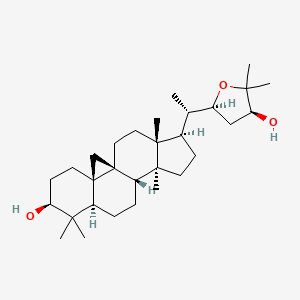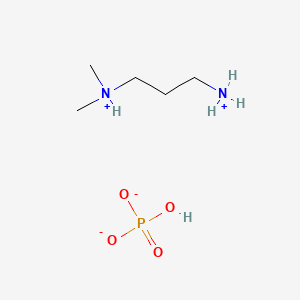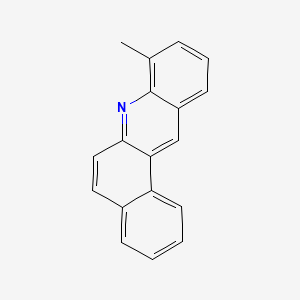
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is a complex organic compound that belongs to the class of β-diketones This compound is characterized by the presence of an allyloxy group, a hydroxypropoxy group, and a pentane-2,4-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione typically involves multiple steps. One common method includes the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, such as ethyl acetoacetate, using a strong base like sodium ethoxide. This enolate ion then undergoes alkylation with an allyl halide to introduce the allyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
化学反应分析
Types of Reactions
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pentane-2,4-dione backbone can be reduced to alcohols.
Substitution: The allyloxy and hydroxypropoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols .
科学研究应用
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent hydrolysis of carbohydrates . Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .
相似化合物的比较
Similar Compounds
3-(3′-Triethoxysilylpropyl)pentane-2,4-dione: This compound is similar in structure but contains a triethoxysilyl group instead of an allyloxy group.
3-Substituted derivatives of pentane-2,4-dione: These derivatives have various substituents at the 3-position, which can significantly alter their chemical properties and applications.
Uniqueness
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both allyloxy and hydroxypropoxy groups allows for versatile chemical modifications and interactions with biological targets .
属性
CAS 编号 |
97043-69-1 |
|---|---|
分子式 |
C11H18O5 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
3-(2-hydroxy-3-prop-2-enoxypropoxy)pentane-2,4-dione |
InChI |
InChI=1S/C11H18O5/c1-4-5-15-6-10(14)7-16-11(8(2)12)9(3)13/h4,10-11,14H,1,5-7H2,2-3H3 |
InChI 键 |
GVAGLAABBPHREE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)C)OCC(COCC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)

